8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide
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Overview
Description
8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that combines the structural elements of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide typically involves the cyclization of pyridine-2-thiol with 1-aryl-2-bromo-3,3-diethoxypropan-1-ones in dry isopropanol . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazolo[3,2-a]pyridine ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyridines .
Scientific Research Applications
8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Medicine: Its antitumor and anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: The compound can be used in the development of functional organic materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as DNA gyrase and acetylcholinesterase, which are crucial for bacterial replication and neurotransmission, respectively.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt essential biological processes, leading to antimicrobial and neuroprotective effects.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole-pyridine structure but differ in their specific substituents and biological activities.
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines: These compounds have an additional pyrazole ring, which can enhance their pharmacological properties.
Uniqueness: 8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for various scientific applications .
Properties
CAS No. |
65757-82-6 |
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Molecular Formula |
C7H8BrNOS |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-ol;bromide |
InChI |
InChI=1S/C7H7NOS.BrH/c9-6-2-1-3-8-4-5-10-7(6)8;/h1-3H,4-5H2;1H |
InChI Key |
CXYFZNPANQCILX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=CC=[N+]21)O.[Br-] |
Origin of Product |
United States |
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